molecular formula C19H24N6 B4511750 N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4511750
M. Wt: 336.4 g/mol
InChI Key: OWGSPUYOYNBXRK-UHFFFAOYSA-N
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Description

N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a triazolopyridazine core, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzylpiperidine with ethyl 2-chloroacetate to form an intermediate, which is then subjected to cyclization with hydrazine hydrate and subsequent reaction with 2-chloropyridazine . The reaction conditions often include refluxing in solvents such as ethanol or tetrahydrofuran (THF) and the use of catalysts like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. It is known to act as an antagonist at muscarinic receptors, particularly muscarinic receptor 4 (M4). By binding to these receptors, the compound can modulate neurotransmitter release and influence various neurological processes . The pathways involved include the inhibition of acetylcholine signaling, which can have therapeutic implications for conditions like Alzheimer’s disease and schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its specific interaction with muscarinic receptors and its potential therapeutic applications in neurological disorders. Its unique combination of a benzylpiperidine moiety and a triazolopyridazine core provides distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-2-4-17(5-3-1)14-24-12-9-16(10-13-24)8-11-20-18-6-7-19-22-21-15-25(19)23-18/h1-7,15-16H,8-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGSPUYOYNBXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCNC2=NN3C=NN=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 4
N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 5
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N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 6
N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

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